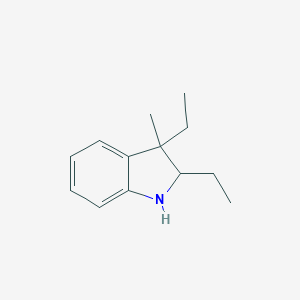
2,3-Diethyl-3-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that belongs to the indoline family. It is a yellowish powder that has a strong odor and is soluble in organic solvents. 2,3-Diethyl-3-methylindoline exhibits interesting biological and chemical properties that make it useful in various scientific research applications.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-3-methylindoline is not fully understood. However, it is believed to interact with specific proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-Diethyl-3-methylindoline has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,3-Diethyl-3-methylindoline has been shown to have antitumor properties, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Diethyl-3-methylindoline in lab experiments is its ability to selectively bind to specific proteins. This property makes it useful in the development of new drugs that target specific proteins. However, one limitation of using 2,3-Diethyl-3-methylindoline in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2,3-Diethyl-3-methylindoline to avoid any potential health hazards.
Future Directions
There are several future directions for the use of 2,3-Diethyl-3-methylindoline in scientific research. One direction is the development of new drugs that target specific proteins in the body. Another direction is the use of 2,3-Diethyl-3-methylindoline as a fluorescent probe for the detection of other metal ions. Additionally, 2,3-Diethyl-3-methylindoline may be useful in the development of new materials for various applications, such as sensors and electronic devices.
In conclusion, 2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that has various scientific research applications. Its unique properties make it useful in the development of new drugs, materials, and other applications. Further research is needed to fully understand its mechanism of action and potential uses in various scientific fields.
Synthesis Methods
The synthesis of 2,3-Diethyl-3-methylindoline involves the reaction of 2,3-dimethylindole with ethyl bromide in the presence of sodium hydride. The reaction results in the formation of 2,3-Diethyl-3-methylindoline as a yellowish powder.
Scientific Research Applications
2,3-Diethyl-3-methylindoline has been used in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 2,3-Diethyl-3-methylindoline has been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
18781-60-7 |
|---|---|
Product Name |
2,3-Diethyl-3-methylindoline |
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
InChI Key |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Canonical SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
synonyms |
2,3-Diethyl-3-methylindoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




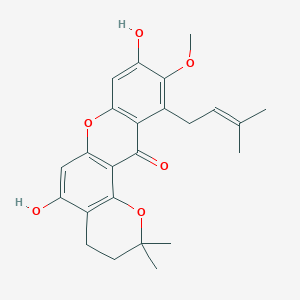


![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)
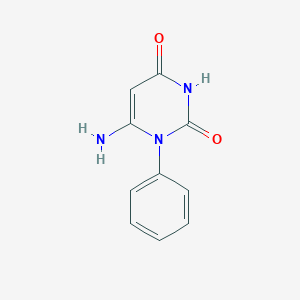

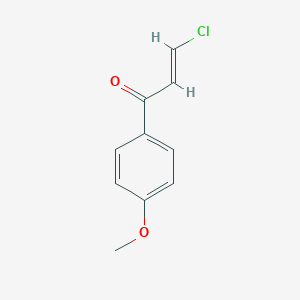
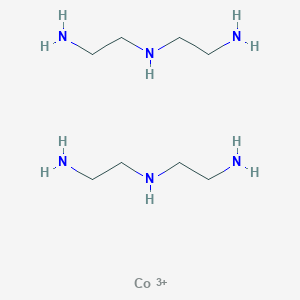


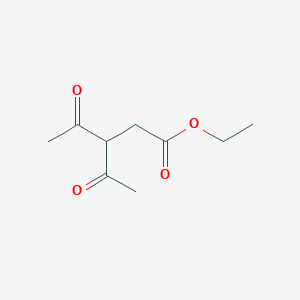
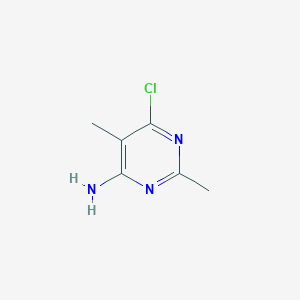
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)